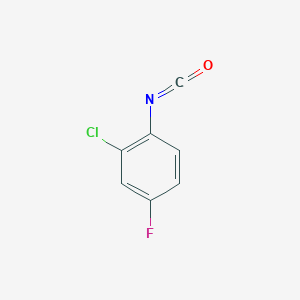

2-Chloro-4-fluoro-1-isocyanatobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-fluoro-1-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of chloro, fluoro, and isocyanato functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 2-Chloro-4-fluoro-1-isocyanatobenzene typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene as the raw material.

Chlorination: Chlorine is introduced under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.

Hydrolysis: The chlorinated product undergoes hydrolysis in the presence of a catalyst.

Nitration: The hydrolyzed product is subjected to nitration, and the resulting compound is separated out in ice water.

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.

Analyse Des Réactions Chimiques

2-Chloro-4-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring.

Addition Reactions: It can react with nucleophiles to form addition products.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Chloro-4-fluoro-1-isocyanatobenzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity makes it useful in labeling and modifying proteins for research purposes.

Comparaison Avec Des Composés Similaires

2-Chloro-4-fluoro-1-isocyanatobenzene can be compared with other similar compounds, such as:

2-Chloro-4-fluorophenyl Isocyanate: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.

4-Chlorophenyl Isocyanate: Contains a chloro group but lacks the fluoro group, affecting its reactivity and applications.

3-Chloro-4-fluorophenyl Isocyanate: Similar but with different substitution patterns, leading to variations in reactivity and use.

The uniqueness of this compound lies in its combination of chloro, fluoro, and isocyanato groups, which confer specific reactivity and versatility in various chemical and biological applications.

Activité Biologique

2-Chloro-4-fluoro-1-isocyanatobenzene is an aromatic compound characterized by the presence of both chlorine and fluorine atoms on a benzene ring, along with an isocyanate functional group. Its unique molecular structure, represented by the formula C7H3ClFNO, contributes to its chemical reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3ClFNO

- Molecular Weight : 171.56 g/mol

- InChI Key : XVIPJBUXMFLHSI-UHFFFAOYSA-N

- SMILES Notation : FC1=CC=C(C=C1Cl)N=C=O

Biological Activity Overview

The biological activity of this compound is primarily attributed to its isocyanate group, which is known to react with nucleophiles in biological systems. This reactivity can lead to various biological effects, including:

- Antimicrobial Activity : Compounds containing isocyanate groups have been studied for their potential as antimicrobial agents. The mechanism often involves the inhibition of key enzymes or pathways in microbial cells.

- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines, which can be useful in cancer research.

The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The isocyanate group can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or altered protein function.

Case Studies and Experimental Data

Recent studies have investigated the biological effects of this compound through various assays:

- Cytotoxicity Assays :

- Antimicrobial Activity :

- Reactivity with Biological Targets :

Comparative Analysis

The following table summarizes key findings regarding the biological activity of similar compounds compared to this compound:

| Compound Name | Structure Description | Unique Features | IC50 (μM) |

|---|---|---|---|

| This compound | Chlorine and fluorine substituted benzene | High reactivity due to isocyanate group | ~29 |

| 4-Chlorophenyl isocyanate | Similar structure but lacks fluorine | Different reactivity profile | ~40 |

| 3,4-Difluorophenyl isocyanate | Contains two fluorine atoms | Increased electronegativity | ~35 |

Propriétés

IUPAC Name |

2-chloro-4-fluoro-1-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXFFSLKUIGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.